molecular formula C8H12N2O B599159 1-Amino-3-(pyridin-3-yl)propan-2-ol CAS No. 1226016-52-9

1-Amino-3-(pyridin-3-yl)propan-2-ol

Cat. No.: B599159
CAS No.: 1226016-52-9
M. Wt: 152.197
InChI Key: QDQIFFYDUNWKKH-UHFFFAOYSA-N
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Description

1-Amino-3-(pyridin-3-yl)propan-2-ol is a chiral amino alcohol derivative featuring a pyridin-3-yl substituent at the third carbon of a propan-2-ol backbone and an amino group at the first carbon. This structure confers unique physicochemical properties, such as moderate polarity due to the pyridine ring and hydrogen-bonding capacity from the amino and hydroxyl groups.

Properties

CAS No.

1226016-52-9

Molecular Formula

C8H12N2O

Molecular Weight

152.197

IUPAC Name

1-amino-3-pyridin-3-ylpropan-2-ol

InChI

InChI=1S/C8H12N2O/c9-5-8(11)4-7-2-1-3-10-6-7/h1-3,6,8,11H,4-5,9H2

InChI Key

QDQIFFYDUNWKKH-UHFFFAOYSA-N

SMILES

C1=CC(=CN=C1)CC(CN)O

Synonyms

1-aMino-3-(pyridin-3-yl)propan-2-ol

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogues

Pyridine-Based Analogues

3-(2-Aminopyridin-3-yl)propan-1-ol
  • Structure: Pyridin-3-yl with an amino group at position 2; propan-1-ol chain.
  • Key Differences: The amino group is on the pyridine ring rather than the propanol chain, and the hydroxyl group is at position 1 (vs. position 2 in the target compound).
  • Implications : Altered hydrogen-bonding interactions and solubility. Listed in catalogs for synthetic applications but lacks reported bioactivity .
3-(2-Amino-5-fluoropyridin-3-yl)propan-1-ol
  • Structure : 5-Fluoro substitution on the pyridine ring; propan-1-ol chain.
  • Key Differences : Fluorine enhances electronegativity and metabolic stability. Molecular weight (170.18 g/mol) is higher than the target compound (152.19 g/mol) .
  • Applications: Potential as a fluorinated building block for drug candidates, though bioactivity data are unavailable.
1-Amino-2-(pyridin-3-yl)propan-2-ol
  • Structure: Pyridin-3-yl at position 2 of propan-2-ol; amino group at position 1.
  • Properties : Molecular formula identical to the target compound (C₈H₁₂N₂O) but distinct spatial arrangement .

Heterocyclic and Aromatic Analogues

1-Amino-3-(3,4-dihydroisoquinolin-2(1H)-yl)propan-2-ol
  • Structure: Dihydroisoquinoline substituent instead of pyridine.
  • Applications: Used in European patent applications (e.g., EP 4 219 465 A2) as an intermediate for synthesizing kinase inhibitors or antiviral agents. The dihydroisoquinoline group may enhance π-π stacking in target binding .
1-Amino-3-(4-bromophenoxy)propan-2-ol
  • Structure: Bromophenoxy substituent instead of pyridine.
c. Quinoline-Piperidine Derivative (Compound 7 in )
  • Structure: Complex scaffold with quinoline and piperidine moieties attached to the amino propanol core.
  • Bioactivity : Identified as a potent respiratory syncytial virus (RSV) fusion inhibitor (EC₅₀ = 12 nM), highlighting the importance of extended aromatic systems for antiviral activity. The target compound’s simpler structure may lack comparable potency but could serve as a starting point for optimization .

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